Cas no 1797953-67-3 (1-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea)

1-{[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea is a synthetic organic compound featuring a benzothiazole and thiophene moiety linked via a piperidine-urea scaffold. This structure suggests potential utility in medicinal chemistry, particularly as a pharmacophore for targeting specific biological pathways. The benzothiazole group is known for its bioactivity, often contributing to binding affinity, while the thiophene moiety may enhance metabolic stability and solubility. The piperidine spacer provides conformational flexibility, potentially improving target engagement. Such compounds are of interest in drug discovery for their modular design, enabling fine-tuning of physicochemical properties. Further research is warranted to explore its specific applications and mechanistic profile.
1-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea structure
1797953-67-3 structure
商品名:1-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea
CAS番号:1797953-67-3
MF:C19H22N4OS2
メガワット:386.534181118011
CID:5406767

1-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea 化学的及び物理的性質

名前と識別子

    • N-[[1-(2-Benzothiazolyl)-4-piperidinyl]methyl]-N′-(2-thienylmethyl)urea
    • 1-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea
    • インチ: 1S/C19H22N4OS2/c24-18(21-13-15-4-3-11-25-15)20-12-14-7-9-23(10-8-14)19-22-16-5-1-2-6-17(16)26-19/h1-6,11,14H,7-10,12-13H2,(H2,20,21,24)
    • InChIKey: DHBYHHJYVULIGX-UHFFFAOYSA-N
    • ほほえんだ: N(CC1CCN(C2=NC3=CC=CC=C3S2)CC1)C(NCC1SC=CC=1)=O

じっけんとくせい

  • 密度みつど: 1.299±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • 酸性度係数(pKa): 13.42±0.46(Predicted)

1-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6178-5580-20μmol
1-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea
1797953-67-3
20μmol
$79.0 2023-09-09
Life Chemicals
F6178-5580-20mg
1-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea
1797953-67-3
20mg
$99.0 2023-09-09
Life Chemicals
F6178-5580-75mg
1-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea
1797953-67-3
75mg
$208.0 2023-09-09
Life Chemicals
F6178-5580-2mg
1-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea
1797953-67-3
2mg
$59.0 2023-09-09
Life Chemicals
F6178-5580-4mg
1-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea
1797953-67-3
4mg
$66.0 2023-09-09
Life Chemicals
F6178-5580-10mg
1-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea
1797953-67-3
10mg
$79.0 2023-09-09
Life Chemicals
F6178-5580-25mg
1-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea
1797953-67-3
25mg
$109.0 2023-09-09
Life Chemicals
F6178-5580-30mg
1-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea
1797953-67-3
30mg
$119.0 2023-09-09
Life Chemicals
F6178-5580-40mg
1-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea
1797953-67-3
40mg
$140.0 2023-09-09
Life Chemicals
F6178-5580-1mg
1-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea
1797953-67-3
1mg
$54.0 2023-09-09

1-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea 関連文献

1-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-3-[(thiophen-2-yl)methyl]ureaに関する追加情報

Comprehensive Analysis of 1-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea (CAS No. 1797953-67-3)

The compound 1-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea (CAS No. 1797953-67-3) is a structurally unique molecule that has garnered significant interest in pharmaceutical and biochemical research. Its complex architecture, featuring a benzothiazole core linked to a piperidine ring and a thiophene moiety, makes it a promising candidate for various applications, including drug discovery and material science. Researchers are particularly intrigued by its potential as a modulator of biological pathways, given its hybrid heterocyclic framework.

In recent years, the demand for novel small-molecule inhibitors and biologically active compounds has surged, driven by advancements in precision medicine and targeted therapies. The urea linkage in this compound is of special interest, as it often enhances binding affinity and selectivity in drug-receptor interactions. This has led to increased searches for "urea derivatives in drug design" and "heterocyclic compounds for therapeutic applications," reflecting the growing curiosity around molecules like CAS No. 1797953-67-3.

From a synthetic chemistry perspective, the incorporation of both benzothiazole and thiophene groups offers intriguing possibilities. Benzothiazole derivatives are renowned for their diverse pharmacological properties, including anti-inflammatory and antimicrobial activities. Meanwhile, thiophene-containing compounds are frequently explored in organic electronics and medicinal chemistry due to their electron-rich nature. This dual functionality positions the compound as a versatile scaffold for multidisciplinary research.

One of the most frequently asked questions in scientific forums is: "How does the piperidine moiety influence the bioavailability of such compounds?" The piperidine ring in this molecule likely improves solubility and membrane permeability, critical factors for oral drug candidates. Additionally, the methylene bridge between the piperidine and urea groups may confer conformational flexibility, enabling optimal interactions with biological targets. These attributes align with the rising trend of "structure-activity relationship (SAR) studies" in modern drug development.

Another hot topic in the scientific community is the exploration of "fragment-based drug discovery (FBDD)." The modular structure of this compound—comprising a benzothiazole, piperidine, and thiophene—makes it an attractive fragment for combinatorial chemistry. Researchers are increasingly investigating how such fragments can be optimized to enhance potency or reduce off-target effects, a trend reflected in search queries like "optimizing heterocyclic fragments for drug discovery."

Beyond pharmaceuticals, the compound's unique structure has potential applications in material science. The thiophene unit, for instance, is a common building block in conductive polymers and organic semiconductors. This has sparked interest in queries such as "thiophene-based materials for optoelectronics," highlighting the compound's relevance in cutting-edge technologies. Its benzothiazole component may also contribute to photophysical properties, making it a candidate for fluorescent probes or sensors.

In summary, 1-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea (CAS No. 1797953-67-3) represents a multifaceted molecule with broad applicability. Its design incorporates key pharmacophores and functional groups that align with current trends in drug discovery, material science, and chemical biology. As research continues to uncover its full potential, this compound is poised to remain a subject of significant scientific inquiry and innovation.

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